1-bromo-5-chloropentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-chloropentan-2-one is an organic compound with the molecular formula C₅H₈BrClO. It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a pentanone backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloropentan-2-one can be synthesized through several methods. One common approach involves the halogenation of 5-chloropentan-2-one. This process typically uses bromine in the presence of a catalyst or under specific reaction conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as distillation, purification, and quality control to meet the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-chloropentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone or other nucleophiles.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Various halogenated derivatives.
Reduction: Alcohols and other reduced compounds.
Oxidation: Carboxylic acids and other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-chloropentan-2-one is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-bromo-5-chloropentan-2-one involves its reactivity with various biological and chemical targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity is often exploited in biochemical assays and research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-5-chloropentane: Similar structure but lacks the ketone functional group.
5-Chloropentan-2-one: Lacks the bromine atom.
1,5-Dibromopentane: Contains two bromine atoms instead of one bromine and one chlorine
Uniqueness
1-Bromo-5-chloropentan-2-one is unique due to the presence of both bromine and chlorine atoms along with a ketone functional group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .
Eigenschaften
Molekularformel |
C5H8BrClO |
---|---|
Molekulargewicht |
199.47 g/mol |
IUPAC-Name |
1-bromo-5-chloropentan-2-one |
InChI |
InChI=1S/C5H8BrClO/c6-4-5(8)2-1-3-7/h1-4H2 |
InChI-Schlüssel |
VQIPXTITGUAIBB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)CBr)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.